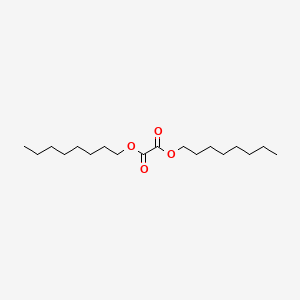
Dioctyl oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioctyl oxalate is an organic compound with the chemical formula C₁₈H₃₄O₄. It is an ester derived from oxalic acid and octanol. This compound is known for its use in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dioctyl oxalate can be synthesized through the esterification of oxalic acid with octanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, this compound is produced using a continuous esterification process. This method involves the continuous feeding of oxalic acid and octanol into a reactor, where they react in the presence of a catalyst. The product is then continuously removed from the reactor, purified, and collected.
Analyse Des Réactions Chimiques
Types of Reactions
Dioctyl oxalate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to oxalic acid and octanol.
Reduction: this compound can be reduced to form the corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Oxalic acid and octanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Dioctyl oxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its potential effects on biological systems, particularly in the context of its hydrolysis products.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Used as a plasticizer in the production of flexible plastics and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of dioctyl oxalate primarily involves its hydrolysis to oxalic acid and octanol. This hydrolysis can occur under acidic or basic conditions and is facilitated by the presence of water. The oxalic acid produced can then participate in various biochemical pathways, while octanol can be metabolized or used as a solvent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl oxalate: An ester of oxalic acid and methanol, used as a reagent in organic synthesis.
Diethyl oxalate: An ester of oxalic acid and ethanol, also used in organic synthesis.
Dibutyl oxalate: An ester of oxalic acid and butanol, used as a plasticizer.
Uniqueness
Dioctyl oxalate is unique among these esters due to its longer alkyl chain, which imparts different physical and chemical properties. For example, this compound has a higher boiling point and is less volatile compared to dimethyl and diethyl oxalates. This makes it more suitable for applications requiring higher thermal stability and lower volatility.
Propriétés
Numéro CAS |
20760-45-6 |
|---|---|
Formule moléculaire |
C18H34O4 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
dioctyl oxalate |
InChI |
InChI=1S/C18H34O4/c1-3-5-7-9-11-13-15-21-17(19)18(20)22-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
Clé InChI |
PEJVLWCOQVHCAF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)C(=O)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















